molecular formula C17H12F2N4O2S B11059826 3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11059826
M. Wt: 374.4 g/mol
InChI Key: HWRZTHZZMOWYJY-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. One efficient method involves the reaction of 2,5-difluoroaniline with carbon disulfide in the presence of potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with hydrazine hydrate to form the triazole ring, followed by cyclization with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, leading to the modulation of signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C17H12F2N4O2S

Molecular Weight

374.4 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H12F2N4O2S/c1-24-13-6-3-9(7-14(13)25-2)16-22-23-15(20-21-17(23)26-16)11-8-10(18)4-5-12(11)19/h3-8H,1-2H3

InChI Key

HWRZTHZZMOWYJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F)OC

Origin of Product

United States

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